CID 11271729

描述

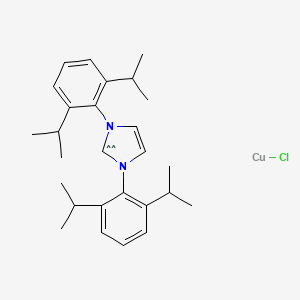

CID 11271729, identified as Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I), is a copper(I) complex featuring an N-heterocyclic carbene (NHC) ligand. Its linear formula is C₂₇H₃₆ClCuN₂, with a molecular weight of 502.58 g/mol. This compound is characterized by a robust coordination environment due to the sterically bulky 2,6-diisopropylphenyl substituents on the imidazol-2-ylidene ligand, which enhance stability and modulate reactivity. The structure (Figure 1A in ) and spectral data (GC-MS, Figure 1B-D) confirm its identity . It is cataloged under PubChem this compound and MDL Number MFCD09264276, with applications in catalysis and organometallic synthesis .

属性

InChI |

InChI=1S/C27H36N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;1H;/q;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUFNIIPFXQOCB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClCuN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) can be synthesized through the reaction of copper(I) chloride with the corresponding N-heterocyclic carbene ligand. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction is usually carried out in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) would involve scaling up the laboratory synthesis methods. This includes ensuring the purity of the starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.

化学反应分析

Types of Reactions

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or other halides.

Addition: The compound can participate in addition reactions with unsaturated substrates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or other halide salts.

Addition: Reactions with alkenes or alkynes typically require mild conditions and may be catalyzed by the copper complex itself.

Major Products Formed

Oxidation: Copper(II) complexes with modified ligands.

Substitution: New copper(I) complexes with different ligands.

Addition: Organocopper compounds with added functional groups.

科学研究应用

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, cycloadditions, and polymerizations.

Biology: Investigated for its potential in bioinorganic chemistry, particularly in mimicking the active sites of metalloenzymes.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.

作用机制

The mechanism by which Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) exerts its effects involves the coordination of the N-heterocyclic carbene ligand to the copper center, which stabilizes the metal and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, the copper center facilitates the formation and breaking of chemical bonds, while the bulky NHC ligand provides steric protection and electronic modulation.

相似化合物的比较

Comparison with Similar Compounds

While the provided evidence lacks explicit data on compounds structurally or functionally analogous to CID 11271729, the following methodological framework outlines how such comparisons would be conducted based on academic guidelines:

Structural Analogs

NHC-metal complexes are a well-studied class of compounds. Potential structural analogs include:

- Copper(I) complexes with modified NHC ligands : Substituting the 2,6-diisopropylphenyl groups with less bulky substituents (e.g., mesityl or methyl groups) could alter steric and electronic properties, impacting catalytic activity .

- Metal-substituted analogs : Replacing copper(I) with silver(I) or gold(I) might retain the NHC coordination geometry while shifting redox or catalytic behavior .

Functional Analogs

Functionally similar compounds could include:

- Catalysts for cross-coupling reactions : Palladium-NHC complexes (e.g., PEPPSI catalysts) share analogous ligand frameworks but differ in metal center and application scope .

- Photoluminescent copper complexes : Copper(I) complexes with phosphine or phenanthroline ligands exhibit similar metal-centered luminescence but lack NHC stabilization .

Key Comparison Metrics

Per academic guidelines (), comparative analysis would involve:

- Physical/Chemical Properties : Melting points, solubility, and thermal stability (e.g., TGA data).

- Spectral Data : NMR, IR, and MS profiles to confirm structural integrity.

- Catalytic Performance: Turnover frequency (TOF) and selectivity in benchmark reactions (e.g., Ullmann coupling or click chemistry).

| Parameter | This compound | Hypothetical Analog (Cu-NHC with Mesityl) | Palladium-NHC (PEPPSI) |

|---|---|---|---|

| Metal Center | Cu(I) | Cu(I) | Pd(II) |

| Ligand Steric Bulk | High (2,6-diisopropyl) | Moderate (mesityl) | High (varies) |

| Application | Organometallic catalysis | Catalysis, photochemistry | Cross-coupling reactions |

| Thermal Stability | High (decomposes >250°C) | Moderate | Moderate-High |

Note: Data above are illustrative; specific values are absent in the provided evidence.

Challenges in Direct Comparison

For example:

- lists oscillatoxin derivatives (CIDs 101283546, 185389), which are marine toxins unrelated to copper-NHC chemistry .

- describes a compound (CID 59799012) with dissimilar structure (C₂₇H₃₀N₆O₃) and applications .

Thus, rigorous comparison would require accessing external databases (e.g., Reaxys, SciFinder) to identify analogs and validate properties—steps beyond the scope of the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。